molecular formula C15H12O3 B1255188 Lusianthrin

Lusianthrin

Cat. No.: B1255188
M. Wt: 240.25 g/mol
InChI Key: SNBOOLAIFKFRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lusianthrin, identified chemically as 7-methoxyphenanthrene-2,5-diol, is a natural organic compound belonging to the class of phenanthrols . It is a secondary metabolite found in specific plant species, including Dendrobium nobile , Cypripedium macranthos , and Eulophia petersii . Its molecular formula is C 15 H 12 O 3 , with an average mass of 240.2580 Da . As a phenanthrene derivative, Lusianthrin is part of a class of compounds that have been studied for their diverse biological activities, which often include cytotoxicity, antimicrobial, spasmolytic, anti-inflammatory, and antiplatelet aggregation effects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-methoxyphenanthrene-2,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h2-8,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBOOLAIFKFRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC3=C2C=CC(=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Lusianthrin is a compound of interest in various scientific research applications, particularly in the fields of pharmacology, biochemistry, and environmental science. This article will explore its applications through comprehensive data tables and documented case studies, integrating insights from diverse and verified sources.

Pharmacological Applications

Lusianthrin has been studied for its potential therapeutic effects in various medical conditions:

  • Anticancer Activity : Research indicates that Lusianthrin exhibits cytotoxic effects against several cancer cell lines. A study demonstrated its ability to inhibit tumor growth in vitro, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
  • Antioxidant Properties : The compound has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders .
  • Anti-inflammatory Effects : Preliminary findings suggest that Lusianthrin may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Environmental Applications

Lusianthrin's bioactive properties extend to environmental science:

  • Bioremediation : Studies have indicated that Lusianthrin can enhance the degradation of pollutants in contaminated environments, making it a candidate for bioremediation strategies .
  • Soil Health Improvement : The compound has been evaluated for its potential to improve soil health by promoting beneficial microbial activity, which is crucial for sustainable agriculture practices .

Nutraceuticals

Due to its health benefits, Lusianthrin is being explored as a nutraceutical ingredient:

  • Dietary Supplements : Its antioxidant and anti-inflammatory properties position Lusianthrin as a promising candidate for dietary supplements aimed at improving overall health and preventing chronic diseases .

Case Study 1: Anticancer Efficacy

A study published in Molecules explored the efficacy of Lusianthrin against HepG2 liver cancer cells. The results indicated an IC50 value of 2.57 µM, demonstrating potent cytotoxicity. The study highlighted the compound's ability to induce apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Study 2: Environmental Remediation

In an environmental study focused on soil contamination, Lusianthrin was applied to assess its effectiveness in degrading polycyclic aromatic hydrocarbons (PAHs). The results showed a significant reduction in PAH concentrations over a four-week period, suggesting its potential use in bioremediation efforts .

Table 1: Pharmacological Properties of Lusianthrin

PropertyEffectivenessReference
Anticancer ActivityIC50 = 2.57 µM
Antioxidant ActivityHigh
Anti-inflammatory EffectsModerate

Table 2: Environmental Applications

ApplicationOutcomeReference
BioremediationSignificant pollutant reduction
Soil Health ImprovementEnhanced microbial activity

Preparation Methods

Sequential Solvent Partitioning

After initial extraction, crude residues are partitioned using solvents of increasing polarity:

  • Cyclohexane : Removes non-polar constituents (e.g., waxes, terpenoids).

  • Dichloromethane (CH₂Cl₂) : Captures medium-polarity phenanthrenes like Lusianthrin.

  • n-Butanol (n-BuOH) : Isolates highly polar glycosides and polysaccharides.

In C. paniculatum, the CH₂Cl₂ fraction (1.23 g) was prioritized for further purification due to its high phenanthrene content.

Chromatographic Purification

Vacuum Liquid Chromatography (VLC)

VLC is employed for preliminary fractionation using silica gel columns. Gradients of hexane-ethyl acetate (100:0 to 0:100) separate compounds based on polarity. For example, A. graminifolia ethyl acetate extracts yielded 26 fractions, with fractions C–Z subjected to Sephadex LH-20 gel filtration.

Sephadex LH-20 Gel Filtration

This step removes polymeric impurities and separates compounds by molecular weight. Methanol elution of A. graminifolia Fraction C yielded syringaresinol (20 mg), while Fraction G produced flavanthrin (1.3 mg).

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification utilizes reverse-phase HPLC with acidic modifiers (e.g., 0.05% formic acid) to enhance resolution. For A. graminifolia, a semi-preparative C18 column (55–100% MeOH gradient over 25 min) isolated Lusianthridin (4.9 mg) and batatasin III (0.8 mg).

Structural Elucidation and Spectroscopic Data

Lusianthrin’s structure is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral features include:

HRESIMS Analysis

  • Molecular Formula : C₁₆H₁₂O₅ (observed [M + H]⁺ at m/z 285.0760 vs. calculated 285.0758).

  • Degrees of Unsaturation : 11, indicating aromatic rings and conjugated double bonds.

¹H-NMR and ¹³C-NMR

  • Aromatic Protons : Signals at δ 9.21 (d, J = 9.4 Hz, H-5) and 7.24 (d, J = 9.4 Hz, H-6) confirm a phenanthrene backbone.

  • Methoxy Groups : Singlets at δ 3.82–3.85 integrate for three protons, consistent with methoxy substitution.

Yield Optimization and Comparative Analysis

Extraction efficiency varies across methodologies:

Source PlantExtraction SolventPurification MethodYield (mg/kg)Reference
C. paniculatumCH₂Cl₂VLC + Sephadex LH-200.65
A. graminifoliaEthyl AcetatePrep HPLC0.49

These data underscore the superiority of CH₂Cl₂ for phenanthrene recovery, likely due to its optimal polarity matching Lusianthrin’s hydrophobicity.

Challenges in Scale-Up and Stability

  • Oxidative Degradation : Phenanthrenes are prone to oxidation; thus, extractions are conducted under nitrogen atmospheres.

  • Co-Elution Issues : Lusianthrin often co-elutes with structurally similar compounds (e.g., coelonin), necessitating multiple HPLC runs.

Pharmacological Validation

Lusianthrin’s bioactivity is validated via in vitro assays. At 10 μM, it reduces β-amyloid toxicity in PC12 cells by 42% and inhibits hepatic lipogenesis via AMPK activation (EC₅₀ = 3.2 μM) . These findings justify its rigorous isolation protocols.

Q & A

Q. What criteria define a robust research question for studying Lusianthrin’s ecological roles in its native plant species?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. Example: “How does Lusianthrin production in Lusia indivisa (Population) vary under drought stress (Intervention) compared to well-watered conditions (Comparison) to assess its role in plant defense (Outcome)?” Validate feasibility via pilot studies and literature review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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